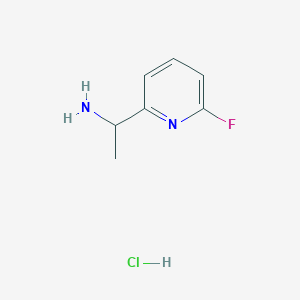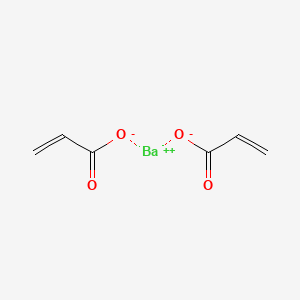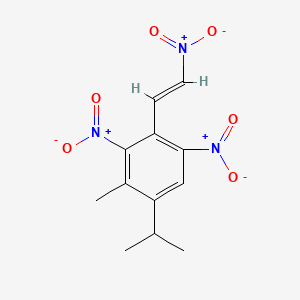
trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is an organic compound with a complex structure characterized by multiple nitro groups and a nitrovinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene typically involves nitration reactions. One common method is the nitration of a suitable precursor, such as 4-isopropyl-3-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
化学反应分析
Types of Reactions
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The nitrovinyl group can undergo conjugation with nucleophiles, affecting the compound’s overall activity .
相似化合物的比较
Similar Compounds
2,6-Dinitrotoluene: Similar structure but lacks the isopropyl and nitrovinyl groups.
4-Methyl-1,2-dinitrobenzene: Similar nitro substitution pattern but different alkyl substituents.
2-Methyl-1,3-dinitrobenzene: Similar nitro substitution pattern but different positions of the nitro groups
Uniqueness
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is unique due to the presence of both isopropyl and nitrovinyl groups, which confer distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. These structural features make it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
34210-02-1 |
|---|---|
分子式 |
C12H13N3O6 |
分子量 |
295.25 g/mol |
IUPAC 名称 |
4-methyl-1,3-dinitro-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H13N3O6/c1-7(2)10-6-11(14(18)19)9(4-5-13(16)17)12(8(10)3)15(20)21/h4-7H,1-3H3/b5-4+ |
InChI 键 |
YTIOPNHCAHIHFP-SNAWJCMRSA-N |
手性 SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])/C=C/[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




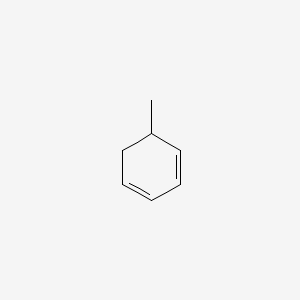
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
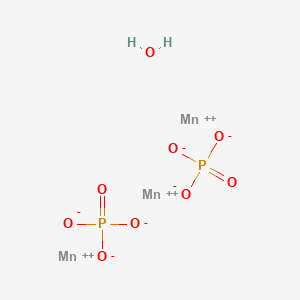
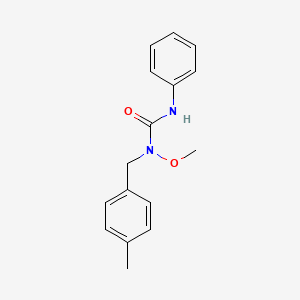
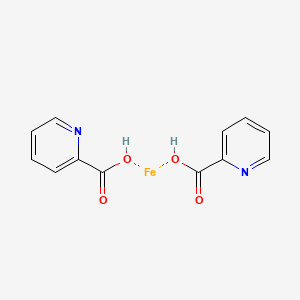
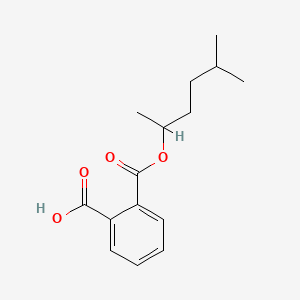
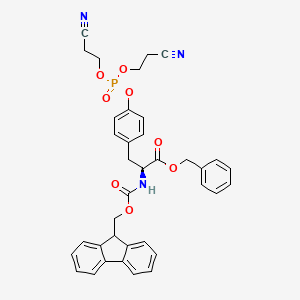
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
